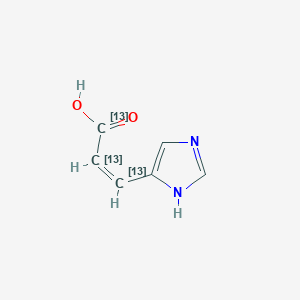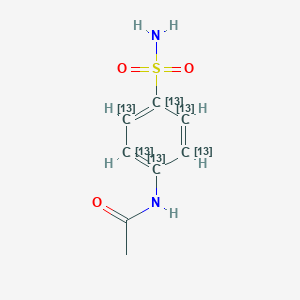
Zinc stearate W. S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc stearate is a zinc soap that is widely used industrially. It is a white, soft powder that repels water and is derived from stearic acid, a fatty acid found in various animal and vegetable fats. The compound is known for its lubricating properties, water repellency, and thermal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc stearate can be synthesized by reacting stearic acid with zinc oxide. The reaction typically involves heating stearic acid to a temperature range of 120-150°C and then adding zinc oxide. The reaction is carried out at a temperature of 160-180°C and a pressure of 0.18-0.24 Mpa for 40-50 minutes .
Industrial Production Methods: In industrial settings, zinc stearate is produced by heating stearic acid and zinc oxide in a reaction kettle. The mixture is stirred and heated to 125°C, and the reaction is maintained for 35-40 minutes. After the reaction, the product is cooled, tabletted, crushed, and packaged .
Análisis De Reacciones Químicas
Types of Reactions: Zinc stearate undergoes various chemical reactions, including:
Oxidation: Zinc stearate can be oxidized to form zinc oxide and stearic acid.
Reduction: It can be reduced to form zinc metal and stearic acid.
Substitution: Zinc stearate can undergo substitution reactions where the stearate group is replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can be used as oxidizing agents.
Reducing Agents: Hydrogen or other reducing agents can be used.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and stearic acid.
Reduction: Zinc metal and stearic acid.
Substitution: Various substituted zinc compounds.
Aplicaciones Científicas De Investigación
Zinc stearate has a wide range of applications in scientific research, including:
Mecanismo De Acción
Zinc stearate exerts its effects through various mechanisms:
Lubrication: It reduces friction and improves flow properties in materials.
Antimicrobial Activity: Zinc stearate, in combination with plant extracts, exhibits antimicrobial properties against various bacterial strains.
Phase Transfer Catalysis: It acts as a phase transfer catalyst in the saponification of fats, facilitating the reaction between nonpolar and polar phases.
Comparación Con Compuestos Similares
Calcium Stearate: Similar to zinc stearate but uses calcium instead of zinc. It is also used as a lubricant and release agent.
Magnesium Stearate: Another similar compound that uses magnesium.
Uniqueness of Zinc Stearate: Zinc stearate is unique due to its combination of properties, including excellent lubricating properties, water repellency, and thermal stability. It is also non-toxic and safe for use in various applications, including food-related applications .
Propiedades
Fórmula molecular |
C36H72O4Zn |
|---|---|
Peso molecular |
634.3 g/mol |
Nombre IUPAC |
octadecanoic acid;zinc |
InChI |
InChI=1S/2C18H36O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
Clave InChI |
KREXGRSOTUKPLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)


![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)


![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)
